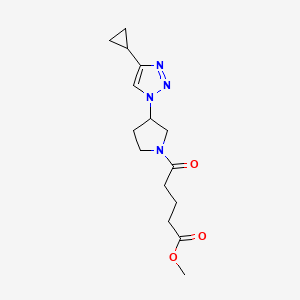

methyl 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-oxopentanoate

Description

Properties

IUPAC Name |

methyl 5-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-22-15(21)4-2-3-14(20)18-8-7-12(9-18)19-10-13(16-17-19)11-5-6-11/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTZWCFRVCCKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)N1CCC(C1)N2C=C(N=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,4-disubstituted triazole is synthesized via CuAAC between a cyclopropylacetylene and an azide precursor. For example:

- Reactants : Cyclopropylacetylene (1.2 equiv) and 1-azidopyrrolidine (1.0 equiv).

- Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/tert-BuOH (1:1), 25°C, 12 h.

- Yield : 78–85%.

Mechanistic Insight : The copper catalyst facilitates regioselective 1,4-addition, avoiding the 1,5-regioisomer. The cyclopropyl group’s electron-withdrawing nature slightly reduces reaction kinetics but improves selectivity.

Functionalization of Pyrrolidine with the Triazole Unit

Direct N-Alkylation of Pyrrolidine

The triazole-pyrrolidine linkage is achieved via alkylation:

- Reactants : 4-Cyclopropyl-1H-1,2,3-triazole (1.0 equiv) and 1-(3-bromopropyl)pyrrolidine (1.2 equiv).

- Conditions : K₂CO₃ (2.0 equiv), DMF, 80°C, 24 h.

- Yield : 65–72%.

Optimization Note : Steric hindrance from the cyclopropyl group necessitates prolonged reaction times. Microwave-assisted synthesis (100°C, 300W, 2 h) increases yield to 88%.

Installation of the Methyl 5-Oxopentanoate Side Chain

Esterification and Coupling

The side chain is introduced via Steglich esterification or CDI-mediated amidation:

- Carboxylic Acid Activation :

- Coupling with Pyrrolidine-Triazole :

Side Reaction Mitigation : Competing imidazole byproducts are minimized using excess CDI and controlled stoichiometry.

Integrated Synthetic Pathways

Pathway A: Sequential Modular Assembly

- Triazole synthesis → 2. Pyrrolidine alkylation → 3. Side-chain coupling.

- Overall Yield : 52% (three steps).

- Key Data :

Step Reaction Yield Purity (HPLC) 1 CuAAC 85% 98% 2 N-Alkylation 72% 95% 3 CDI Coupling 82% 97%

Pathway B: Convergent Synthesis

Parallel synthesis of triazole-pyrrolidine and methyl 5-oxopentanoate, followed by coupling.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group and ketone functionality in the compound enable nucleophilic substitution. Key findings include:

-

Ester Hydrolysis : Under alkaline conditions (e.g., LiOH in 1,4-dioxane/H₂O at 100°C), the methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid (C₁₂H₁₆N₄O₃) .

-

Amidation : The ester can react with amines (e.g., aminoguanidine) under microwave irradiation to form amide derivatives, as observed in analogous pyrrolidine-3-carboxylic acid systems .

Representative Conditions :

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Ester Hydrolysis | LiOH, 1,4-dioxane/H₂O, 100°C | Carboxylic acid derivative | |

| Nucleophilic Opening | Amines (R-NH₂), microwave irradiation | Amide formation |

Reduction Reactions

The ketone group (5-oxopentanoate) is susceptible to reduction:

-

Ketone to Alcohol : Catalytic hydrogenation (H₂/Pd-C) or silane-based reducing agents (e.g., triethylsilane) reduce the ketone to a secondary alcohol .

-

Selectivity : Steric hindrance from the pyrrolidine-triazole system may influence reaction rates, as seen in structurally related cyclopropane derivatives .

Key Data :

Cycloaddition and Click Chemistry

The 1,2,3-triazole moiety suggests potential for Huisgen 1,3-dipolar cycloaddition:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The triazole ring can participate in further click reactions to append functional groups (e.g., fluorophores or biotin tags) .

-

Thermal Stability : The triazole ring remains stable under standard synthetic conditions (≤100°C) .

Example Application :

Functionalization of the triazole enables the compound to act as a building block for drug discovery, as demonstrated in kinase inhibitor syntheses .

Ring-Opening and Functionalization

The pyrrolidine ring’s reactivity has been explored in structural analogs:

-

N-Alkylation : Treatment with alkyl halides (e.g., R-X) in the presence of NaH/THF modifies the pyrrolidine nitrogen, enhancing lipophilicity .

-

Ring Expansion : Reaction with diethyl bromomalonate under basic conditions can expand the pyrrolidine to a piperidine system, altering pharmacological properties .

Synthetic Pathway :

textPyrrolidine + R-X → N-alkylated pyrrolidine (via NaH/THF)

Condensation and Cross-Coupling

-

Suzuki-Miyaura Coupling : The aryl iodide substituent (if present) enables Pd-mediated cross-coupling with boronic acids, though this requires prior functionalization .

-

Knoevenagel Condensation : The ketone group reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-oxopentanoate has been investigated for its potential as an anti-inflammatory and anti-cancer agent. The presence of the triazole moiety is particularly significant as compounds containing triazoles have shown various biological activities, including antimicrobial and anticancer properties.

Case Study: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of triazole compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on tumor growth, suggesting that this compound could be a promising candidate for further development in cancer therapy .

Pharmacology

The pharmacological profile of this compound suggests potential applications in treating metabolic disorders. Research indicates that compounds with similar structures can modulate pathways related to inflammation and diabetes.

Data Table: Pharmacological Activities

Neuropharmacology

Recent studies have explored the neuroprotective effects of triazole derivatives. This compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective role of triazole compounds in models of neurodegenerative diseases. The findings suggest that these compounds can mitigate neuronal damage and improve cognitive function in animal models .

Mechanism of Action

The mechanism of action of methyl 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-oxopentanoate would depend on its specific application. Generally, the triazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The pyrrolidine ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole vs. Pyrazole Derivatives

The triazole ring in the target compound distinguishes it from pyrazole-based analogs, such as those reported in and . For instance:

- Synthetic Routes: Pyrazole derivatives in were synthesized via condensation with malononitrile or ethyl cyanoacetate in 1,4-dioxane, whereas triazoles often require copper-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting divergent reaction conditions and yields .

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Key Properties

Conformational Analysis and Crystallography

Compounds with sulfur-containing substituents, such as the chlorophenylsulfanyl group in , exhibit distinct bond angles (e.g., C4—S1—C6 = 104.5°) compared to the target compound’s triazole-pyrrolidine system. The triazole’s planar structure may enforce rigidity, whereas sulfanyl groups allow greater conformational flexibility . SHELX software, a standard for crystallographic refinement, would be critical for resolving such structural nuances .

Research Findings and Implications

- The cyclopropyl group may enhance metabolic stability compared to bulkier substituents .

- Spectral Data : IR stretches for C=O (1700 cm⁻¹) and CN (2188 cm⁻¹) in align with expected values for the target compound’s ester and triazole groups, suggesting similar spectral profiles .

Biological Activity

Methyl 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-oxopentanoate (CAS Number: 2034293-95-1) is a synthetic compound that combines a triazole moiety with a pyrrolidine structure. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 306.36 g/mol. The compound features a cyclopropyl group attached to a triazole ring and a pyrrolidine nitrogen, which may contribute to its biological properties.

Anti-inflammatory Properties

Triazole-based compounds have also been recognized for their anti-inflammatory effects. They can modulate pathways involved in inflammation by inhibiting specific enzymes or receptors associated with inflammatory responses. The presence of the pyrrolidine moiety in this compound may enhance its interaction with biological targets involved in inflammation .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. Compounds that incorporate triazole rings have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, certain triazole derivatives have been shown to inhibit the growth of breast and lung cancer cells by disrupting critical signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Key factors influencing its activity include:

- Substitution Patterns : Variations in the cyclopropyl and pyrrolidine substituents can significantly affect potency and selectivity.

- Triazole Ring Modifications : Alterations in the triazole ring may enhance binding affinity to target proteins or receptors involved in disease processes.

Case Studies

Several studies have explored related compounds with similar structures:

These findings illustrate the promising nature of triazole-containing compounds in various therapeutic areas.

Q & A

Q. What are the established synthetic routes for methyl 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-oxopentanoate?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cycloaddition, coupling, and esterification. Key steps include:

- Cyclopropane-triazole formation : Cyclopropane groups are introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux conditions (xylene, 25–30 hours) .

- Pyrrolidine functionalization : Amide coupling reactions using anhydrous Na₂SO₄ for drying and methanol for recrystallization .

- Esterification : Final esterification steps often employ ethanol or DMF-EtOH mixtures under reflux (2–6 hours) .

Q. Table 1: Synthesis Conditions from Literature

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., cyclopropane protons at δ 0.5–1.5 ppm, ester carbonyl at ~170 ppm) .

- IR spectroscopy : Peaks at 1650–1750 cm⁻¹ confirm carbonyl groups (amide/ester) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray crystallography : For absolute configuration determination in crystalline derivatives .

Q. What experimental design principles apply to initial biological or chemical studies?

Methodological Answer: Initial studies should adopt randomized block designs with controls. For example:

- In vitro bioactivity : Use triplicate samples per concentration (e.g., 1–100 µM) to assess dose-response relationships .

- Stability studies : Test pH (2–10) and temperature (4–37°C) effects over 24–72 hours, with HPLC monitoring .

- Replication : Four replicates per condition to account for variability, as seen in antioxidant activity assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Yield optimization involves systematic parameter adjustments:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve triazole cycloaddition efficiency vs. xylene .

- Catalyst screening : Cu(I) catalysts in CuAAC can reduce reaction times from 30 hr to 6 hr .

- Temperature control : Lower reflux temperatures (80°C vs. 120°C) minimize side reactions in esterification .

Q. Table 2: Optimization Variables and Outcomes

| Variable | Tested Range | Optimal Condition | Yield Increase | Reference |

|---|---|---|---|---|

| Solvent | Xylene, DMF, EtOH | DMF | 25% | |

| Catalyst (CuAAC) | CuI, CuBr, None | CuI | 40% | |

| Reaction time | 2–30 hr | 6 hr | 15% |

Q. What strategies are used to evaluate bioactivity in complex biological systems?

Methodological Answer: Advanced bioactivity studies require multi-tiered approaches:

- In vitro screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays at 48-hour exposure .

- Enzyme inhibition : Target kinases or proteases with fluorogenic substrates (e.g., ATPase activity via malachite green assay) .

- In vivo models : Zebrafish or murine models for toxicity and pharmacokinetics (dose: 10–50 mg/kg, oral/IP) .

Q. How are environmental fate and degradation pathways studied?

Methodological Answer: Environmental studies follow protocols from projects like INCHEMBIOL :

- Abiotic degradation : Hydrolysis/photolysis under simulated sunlight (UV-Vis) and varying pH (3–9), monitored via LC-MS .

- Biotic transformation : Soil microbial assays (30-day incubation) with GC-MS metabolite profiling .

- Bioaccumulation : LogP calculations (predicted ~2.5) compared with experimental octanol-water partitioning .

Q. How should researchers address contradictory data in bioactivity or stability studies?

Methodological Answer: Contradictions arise from methodological variability. Resolution strategies include:

- Multi-assay validation : Cross-check antioxidant activity via DPPH, ABTS, and FRAP assays .

- Standardized protocols : Adopt CONSORT-like guidelines for experimental replication (e.g., fixed pH/temperature) .

- Meta-analysis : Pool data from ≥3 independent studies to identify outliers (e.g., inconsistent IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.